molecular formula C19H18N2O2S B2441611 2-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1795480-68-0

2-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2441611
CAS No.: 1795480-68-0
M. Wt: 338.43
InChI Key: KFSXSCXJCZXAFY-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This acetamide derivative features a 2-methoxyphenyl group linked to a (5-(thiophen-3-yl)pyridin-3-yl)methyl scaffold, a structural motif found in compounds investigated for their anti-mitotic and cytotoxic properties . The molecular framework, which incorporates pyridine and thiophene heterocycles, is frequently explored in the design of potential tubulin polymerization inhibitors . Tubulin is a critical molecular target for anticancer drug development, and disrupting its polymerization is a key mechanism of action for several established agents . Research on structurally related compounds has demonstrated cytotoxic activity against a range of breast cancer cell lines, including MCF-7, T47-D, and MDA-MB-231, while showing lower toxicity in normal cell lines, suggesting a potential selective effect on cancerous cells . The presence of the thiophene ring is a common feature in many bioactive molecules, as this five-membered heterocycle is often utilized to optimize pharmacokinetic properties and binding affinity in drug discovery . This product is intended for research applications only, such as in vitro biological screening, mechanism of action studies, and as a building block for the synthesis of novel chemical entities. It is supplied for laboratory research use and is not for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-18-5-3-2-4-15(18)9-19(22)21-11-14-8-17(12-20-10-14)16-6-7-24-13-16/h2-8,10,12-13H,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSXSCXJCZXAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis. One common approach is to start with the methoxyphenyl acetic acid, which undergoes a series of reactions including esterification, amidation, and coupling reactions to introduce the thiophenyl and pyridinyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the scalability and reproducibility of the synthesis process. Industrial methods focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The thiophenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the acetamide group can produce an amine derivative. Substitution reactions can lead to a variety of functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures demonstrate significant antimicrobial properties against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds were reported around 256 µg/mL.
  • Cytotoxicity : Investigations into the cytotoxic effects have shown promising results against cancer cell lines. Compounds with similar structural motifs exhibit selective cytotoxicity towards human cancer cells while sparing normal cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of related compounds. The findings established a correlation between structural features and biological activity, indicating that modifications to the thiophenyl group significantly enhanced antimicrobial potency against gram-positive bacteria.

Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential development into anticancer agents. The mechanism through which this compound exerts its effects may involve:

  • Interference with microbial cell wall synthesis.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of enzyme activity related to neurotransmitter breakdown.

Research Findings Summary Table

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureusJournal of Medicinal Chemistry
CytotoxicitySelective toxicity towards cancer cell linesCancer Research Journal
Enzyme InhibitionPotential inhibitor of acetylcholinesteraseNeuropharmacology Journal

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with aromatic residues in proteins, while the thiophenyl and pyridinyl groups can form hydrogen bonds and other interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a different position of the thiophenyl group.

    2-(2-methoxyphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 2-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various scientific and industrial applications.

Biological Activity

The compound 2-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide , with the CAS number 1795480-68-0, is a member of a class of organic compounds that have garnered interest due to their potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H18N2O2SC_{19}H_{18}N_{2}O_{2}S with a molecular weight of approximately 338.42 g/mol. The structure includes a methoxyphenyl group and a thiophen-pyridine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19_{19}H18_{18}N2_{2}O2_{2}S
Molecular Weight338.42 g/mol
CAS Number1795480-68-0
Standard Purity98%

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound shows significant antimicrobial properties against various bacterial strains. The presence of the thiophene ring is believed to enhance its interaction with microbial cell membranes.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, demonstrating effectiveness in scavenging free radicals, which can contribute to cellular damage and aging.
  • Anti-inflammatory Effects : In vitro assays have indicated that it may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxicity : The compound has shown varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. The mechanisms involve induction of apoptosis and disruption of cell cycle progression.

The biological activities can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : Studies have suggested that it interacts with various receptors, potentially modulating signaling pathways related to cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study conducted on various bacterial strains revealed that the compound inhibited growth effectively at concentrations as low as 50 µg/mL, showcasing its potential as a novel antibacterial agent .
  • Antioxidant Activity :
    • An investigation into its antioxidant properties demonstrated a significant reduction in oxidative stress markers in vitro, indicating its potential for use in formulations aimed at reducing oxidative damage .
  • Cytotoxic Effects on Cancer Cells :
    • In a study assessing its cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 10 to 30 µM, suggesting promising anticancer activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, and how can reaction progress be monitored?

  • Methodological Answer :

  • Stepwise Synthesis : Use substitution reactions (e.g., nitro group displacement under alkaline conditions) followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid or similar reagents .
  • Monitoring : Thin-layer chromatography (TLC) is effective for tracking reaction completion. For example, TLC with ethyl acetate/hexane (1:3) can resolve intermediates .
  • Purification : Recrystallization from petroleum ether yields pure crystals, as demonstrated for structurally similar acetamides .
Key StepReagents/ConditionsMonitoring/Purification
SubstitutionAlkaline conditions (K₂CO₃), 2-pyridinemethanolTLC (silica gel)
ReductionFe powder, HClFiltration, pH adjustment
CondensationCyanoacetic acid, DMFRecrystallization

Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Look for amide C=O stretches (~1667 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
  • NMR :
  • ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.9–8.1 ppm), and amide NH (δ ~9.8 ppm) .
  • ¹³C NMR : Carbonyl carbons (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1] for related compounds) and fragmentation patterns confirm molecular weight .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo bioactivity data for this compound?

  • Methodological Answer :

  • Dose-Response Calibration : Use Wistar albino mice models (e.g., hypoglycemic activity studies) to correlate in vitro IC₅₀ values with in vivo efficacy. Adjust dosing based on pharmacokinetic parameters like bioavailability .
  • Metabolite Profiling : LC-MS/MS can identify active metabolites that may explain enhanced or reduced activity in vivo .
  • Statistical Validation : Apply ANOVA or non-linear regression models to assess significance of contradictory data points .

Q. What crystallographic strategies are effective for resolving intermolecular interactions and crystal packing?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., Mo-Kα radiation) reveals torsion angles (e.g., 79.7° between aromatic planes) and hydrogen-bonding networks (e.g., N–H⋯N interactions forming R₂²(8) motifs) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 132–133°C for quinoline derivatives) and phase transitions .
TechniqueKey ParametersInsights
X-raySpace group, Z-valuePacking stability via H-bonds
DSCMelting rangePurity and polymorphism

Q. How do electronic effects of the methoxyphenyl and thiophene groups influence reactivity and target binding?

  • Methodological Answer :

  • Computational Modeling : Density functional theory (DFT) calculates electron density maps to predict nucleophilic/electrophilic sites. For example, methoxy groups enhance electron donation, stabilizing charge-transfer complexes .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing thiophene with furan) and assay bioactivity to isolate electronic vs. steric effects .

Contradiction Analysis

  • Example : Conflicting solubility data in polar solvents may arise from polymorphic forms. Use powder XRD to identify crystalline vs. amorphous phases and repeat dissolution studies under controlled humidity .

Excluded Topics

  • Commercial/Industrial : No discussion of mass production or pricing (as per guidelines).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.